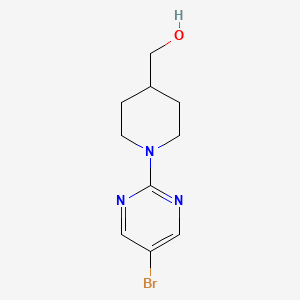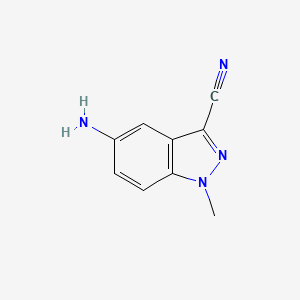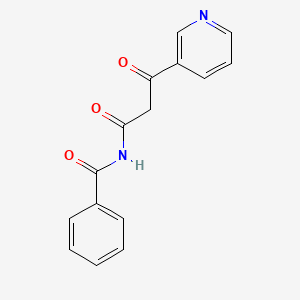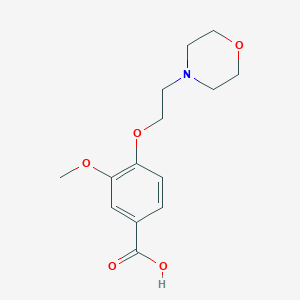![molecular formula C13H8N2S B13985264 5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine CAS No. 329026-00-8](/img/structure/B13985264.png)
5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Methano[1,3]thiazolo5,4-ibenzazocine is a complex heterocyclic compound that features a fused ring system incorporating thiazole and benzazocine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine typically involves multi-step procedures. One common method includes the cyclization of thioamide with appropriate starting materials under oxidative conditions. For instance, the Jacobsen cyclization of thioamide to the corresponding thiazole derivative is a classical approach . The reaction is often carried out using aqueous potassium ferricyanide as an oxidant .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
5,9-Methano[1,3]thiazolo5,4-ibenzazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Aplicaciones Científicas De Investigación
5,9-Methano[1,3]thiazolo5,4-ibenzazocine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 5,9-Methano[1,3]thiazolo5,4-ibenzazocine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the benzazocine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole ring system and are known for their high oxidative stability and charge carrier mobility.
Methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines: These compounds have a similar fused ring system and are studied for their antiradical activity.
Uniqueness
5,9-Methano[1,3]thiazolo5,4-ibenzazocine is unique due to its specific ring fusion and the presence of both thiazole and benzazocine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
329026-00-8 |
|---|---|
Fórmula molecular |
C13H8N2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
7-thia-5,14-diazatetracyclo[10.3.1.02,10.04,8]hexadeca-1,3,5,8,10,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-8-2-10(6-14-5-8)11-4-12-13(3-9(1)11)16-7-15-12/h1,3-7H,2H2 |
Clave InChI |
PTECYBAZNRIJJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=CC1=C3C=C4C(=CC3=C2)SC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)





![Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)



